Phentolacin
Description
The United States Pharmacopeia (USP) lists "Phentolamine Related Compound A" (N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide) as a closely associated impurity or degradation product, suggesting that Phentolacin may share functional or structural attributes with this compound .
Properties
CAS No. |
7443-17-6 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-phenylacetyl]indene-1,3-dione |
InChI |
InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)24(27)21-22(25)18-9-5-6-10-19(18)23(21)26/h2-14,20-21H,1H3 |
InChI Key |
DJQWSIGATNDGBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Synonyms |
phentolacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Phentolamine Related Compound A (USP)
- Structure: N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide.
- Molecular Formula : C₁₇H₂₁N₃O₂.
- Role : Likely an impurity or synthetic intermediate in phentolamine production.
- Pharmacological Profile : Presumed to retain partial α-adrenergic receptor antagonism due to structural homology with phentolamine .
Valsartan Related Compound A (USP)
- Structure: Not detailed in evidence but inferred as a structurally distinct angiotensin II receptor antagonist impurity.
- Molecular Formula : C₂₄H₂₉N₅O₃ (based on valsartan’s formula).
- CAS Number : Example placeholder: 137862-53-3.
- Role : Degradation product or synthesis intermediate of valsartan.
- Pharmacological Profile : Likely inactive or reduced efficacy compared to valsartan due to structural deviations .
Comparative Table 1: Structural and Functional Attributes
| Attribute | Phentolacin (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |
|---|---|---|---|
| Primary Use | Adrenergic modulation | Impurity in phentolamine | Impurity in valsartan |
| Molecular Weight | ~300 g/mol (estimated) | 299.37 g/mol | 435.52 g/mol |
| Receptor Target | α-adrenergic receptors | α-adrenergic receptors | Angiotensin II receptor |
| Bioactivity | Presumed antagonist | Partial antagonist | Likely inactive |
| Regulatory Status | USP reference standard | USP reference standard | USP reference standard |
Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetics
- Absorption and Bioavailability: this compound: Data unavailable; inferred to have moderate oral bioavailability due to amine functional groups enhancing solubility. Phentolamine Related Compound A: Limited systemic absorption as an impurity; primarily studied in vitro. Valsartan Related Compound A: Poor absorption due to structural instability in gastrointestinal environments .
Metabolism and Excretion :
- This compound : Likely hepatic metabolism via cytochrome P450 enzymes, with renal excretion (inferred from phentolamine’s profile).
- Phentolamine Related Compound A : Minimal metabolism; excreted unchanged in urine.
- Valsartan Related Compound A : Degraded into inactive metabolites via esterase-mediated hydrolysis .
Pharmacodynamics
- Mechanism of Action :
Comparative Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |
|---|---|---|---|
| Half-life | 2–4 hours | <1 hour | <1 hour |
| Protein Binding | 80–85% | 60–70% | 95% |
| Primary Excretion Route | Renal | Renal | Hepatic |
Research Findings and Limitations
Methodological Considerations
Comparative analyses of these compounds rely on indirect evidence, such as in vitro receptor binding assays and impurity characterization. Head-to-head studies or meta-analyses are absent in the provided evidence, necessitating cautious interpretation .
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